2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Description
Properties
Molecular Formula |
C11H11ClF3NO3 |
|---|---|
Molecular Weight |
297.66 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
InChI Key |
HOZDUAIIWMSOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Classical Carbamate Synthesis via Isocyanate Route
Method Overview:
The most conventional approach to synthesizing phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves reacting an amine with a carbamoyl chloride or an isocyanate derivative.
- Step 1: Synthesis of the amine precursor, 4-chloro-2-methoxy-5-methylphenylamine, via aromatic substitution or nitration-reduction pathways.
- Step 2: Reaction of the amine with phenyl isocyanate in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to form the carbamate linkage.
4-chloro-2-methoxy-5-methylphenylamine + phenyl isocyanate → phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
- High yield and purity.
- Well-established, scalable process.
- Use of toxic isocyanates.
- Requires strict control of reaction conditions.
- The synthesis of carbamate compounds through this route is well-documented, with yields often exceeding 75% under optimized conditions.
Green Synthesis via Carbamoyl Chloride Intermediates
Method Overview:
Recent advances favor environmentally friendly methods, involving the formation of carbamoyl chlorides from amines, followed by carbamate formation.
- Step 1: Conversion of 4-chloro-2-methoxy-5-methylphenylamine to its carbamoyl chloride using thionyl chloride (SOCl₂) under reflux.
- Step 2: Reaction of the carbamoyl chloride with 2,2,2-trifluoroethanol to form the desired carbamate.
4-chloro-2-methoxy-5-methylphenylamine + SOCl₂ → carbamoyl chloride intermediate
Carbamoyl chloride + 2,2,2-trifluoroethanol → 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
- Use of less hazardous reagents.
- Suitable for large-scale synthesis.
- The process has been demonstrated in patent literature, with yields around 70-80%, and is compatible with green chemistry principles.
Multi-step Synthesis Involving Aromatic Substitutions and Intermediate Transformations
Method Overview:
This approach involves constructing the aromatic framework with desired substituents before carbamate formation.
- Step 1: Synthesis of intermediate 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one via Friedel-Crafts acylation or related methods.
- Step 2: Conversion of the ketone to an amine derivative through reductive amination.
- Step 3: Formation of the carbamate by reacting the amine with phenyl isocyanate or carbamoyl chlorides .
Intermediate ketone + amination reagents → amine derivative
Amine + phenyl isocyanate → carbamate
- Allows for structural modifications.
- Facilitates incorporation of fluorinated groups.
- Patent literature indicates successful synthesis with yields of 65-75%, enabling tailored modifications for biological activity.
Data Summary and Comparative Table
| Method | Reactants | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Classical Isocyanate Route | 4-chloro-2-methoxy-5-methylphenylamine + phenyl isocyanate | Triethylamine, Dichloromethane | Room temperature, inert atmosphere | >75% | Well-established, scalable |
| Green Carbamoyl Chloride Method | 4-chloro-2-methoxy-5-methylphenylamine + SOCl₂ + trifluoroethanol | Thionyl chloride, base | Reflux | 70-80% | Environmentally friendly |
| Multi-step Aromatic Modification | Aromatic intermediates + acylation reagents + amination | Friedel-Crafts reagents, reductive amination | Reflux, inert atmosphere | 65-75% | Structural customization |
Final Remarks
The preparation of 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate predominantly relies on carbamate formation via reaction with phenyl isocyanate or carbamoyl chlorides, with recent trends favoring greener methods involving carbamoyl chloride intermediates. The choice of method depends on factors like scale, environmental impact, and structural complexity. The detailed understanding of these methods supports further research and development in synthesizing bioactive carbamate derivatives.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis
- Target Compound : The phenyl ring is substituted with 4-chloro , 2-methoxy , and 5-methyl groups. The trifluoroethyl carbamate moiety distinguishes it from simpler alkyl or aryl carbamates .
- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate (): Features a dimethylcarbamate group and a nitro-substituted phenyl ring. The presence of a nitro group increases electrophilicity, which may enhance reactivity in biological systems compared to the target compound’s methoxy and methyl groups .
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Contains a pyrazole ring and a 3-chlorophenyl carbamate.
- Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb, ): An ethyl carbamate with phenoxy-phenoxy substituents. The lack of fluorine reduces electron-withdrawing effects, possibly lowering metabolic stability compared to the trifluoroethyl group .
Carbamate Group Variations
- The trifluoroethyl group in the target compound contrasts with dimethylcarbamates () and ethyl carbamates (). Fluorinated carbamates are less common but may offer resistance to enzymatic degradation due to the strength of C-F bonds .
Physicochemical and Functional Properties
Biological Activity
2,2,2-Trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its trifluoroethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will delve into its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C11H11ClF3NO3
- Molecular Weight : 297.66 g/mol
- CAS Number : 1445684-82-1
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoroethyl group has been shown to enhance the potency of compounds by improving their interaction with target enzymes. For instance, it may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
- Cell Proliferation Inhibition : Studies have indicated that similar compounds can exhibit significant inhibitory effects on cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Apoptosis Induction : The presence of the carbamate moiety may facilitate apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate and related compounds:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of cell proliferation | |
| MCF7 (Breast Cancer) | 0.87 | Induction of apoptosis | |
| Non-Cancerous Cells | >10 | Selective toxicity |
Case Studies
-
Cancer Treatment Efficacy :
A recent study demonstrated that a structurally related compound exhibited potent anti-cancer activity against triple-negative breast cancer (TNBC) cells. The compound was administered in a mouse model, leading to significant reductions in tumor size compared to controls . -
Toxicity Assessment :
In toxicity studies involving Kunming mice, the compound showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic applications . -
Pharmacokinetics :
The pharmacokinetic profile of similar trifluoroethyl-containing compounds revealed a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8%, suggesting effective absorption and metabolism .
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this carbamate derivative typically involves coupling 4-chloro-2-methoxy-5-methylaniline with 2,2,2-trifluoroethyl chloroformate. Key parameters include:
- Temperature control (0–5°C for amine activation, room temperature for carbamate formation).
- Solvent selection : Dichloromethane or THF are common due to their inertness and solubility properties.
- Catalysts : Triethylamine or DMAP to neutralize HCl byproducts and accelerate coupling.
Critical validation steps include monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and isolating intermediates (e.g., the free amine) via column chromatography. Contradictions in yield optimization (e.g., 60–85% yields reported in analogous carbamate syntheses ) may arise from differences in protecting groups (e.g., benzyl vs. tert-butyl carbamate). To resolve discrepancies, replicate reactions under controlled conditions and characterize byproducts via LC-MS .
Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structural integrity of this compound?
Answer:
- ¹H NMR : Key signals include:
- δ 6.8–7.2 ppm (aromatic protons from the 4-chloro-2-methoxy-5-methylphenyl group).
- δ 4.4–4.6 ppm (quartet, –OCH₂CF₃).
– δ 3.8 ppm (singlet, methoxy group).
- ¹³C NMR : Confirm the carbamate carbonyl at ~155 ppm.
- IR : Stretch at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C–F).
- HRMS : Exact mass calculated for C₁₁H₁₀ClF₃NO₃: [M+H]⁺ = 306.0372. Discrepancies in peak assignments (e.g., splitting patterns due to rotamers) should be resolved using 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What mechanistic insights explain the influence of the trifluoroethyl group on the compound’s pharmacokinetic and receptor-binding properties?
Answer: The trifluoroethyl group enhances metabolic stability by:
- Electron-withdrawing effects : Reduces oxidation susceptibility at the ethyl moiety.
- Lipophilicity modulation : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .
In receptor studies (e.g., CRF₁ antagonism in ), fluorinated groups stabilize ligand-receptor interactions via hydrophobic packing and dipole interactions. Computational docking (e.g., AutoDock Vina) can model these interactions, but experimental validation via SPR (surface plasmon resonance) is critical to resolve discrepancies between predicted and observed binding affinities .
Q. How can researchers design experiments to analyze metabolic stability and potential toxic byproducts of this compound in vivo?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
- In vivo (rodent) : Administer a radiolabeled analog (³H or ¹⁴C) and quantify metabolites in plasma, urine, and feces.
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., agonist vs. antagonist effects in receptor assays)?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO for CRF₁ studies), ligand concentrations, and readouts (cAMP vs. Ca²⁺ flux).
- Orthogonal validation : Pair functional assays (e.g., cAMP ELISA) with binding studies (radioligand displacement using [³H]-SSR125543A) .
- Negative controls : Include known antagonists (e.g., antalarmin) to confirm assay specificity.
Contradictions may arise from off-target effects (e.g., interactions with CRF-BP ), necessitating siRNA knockdown or CRISPR-edited cell models.
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields or byproduct profiles across literature sources?
Answer:
- Reproducibility checks : Replicate methods from conflicting sources (e.g., tert-butyl vs. benzyl carbamate protection ) under identical conditions.
- Byproduct identification : Use preparative HPLC to isolate impurities and characterize via NMR/MS. For example, residual chloroformate intermediates may explain low yields.
- Computational modeling : DFT calculations (Gaussian 16) can predict thermodynamic favorability of competing pathways (e.g., carbamate vs. urea formation) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
